molecular formula C12H26N2O3 B13532864 Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate

Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate

Cat. No.: B13532864
M. Wt: 246.35 g/mol
InChI Key: ILMUDZBRIUTWHX-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, a hydroxy group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate precursors under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is then stirred at low temperatures and subsequently at room temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can yield primary or secondary amines.

Scientific Research Applications

Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate

InChI

InChI=1S/C12H26N2O3/c1-8(2)9(12(6,16)7-13)14-10(15)17-11(3,4)5/h8-9,16H,7,13H2,1-6H3,(H,14,15)

InChI Key

ILMUDZBRIUTWHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(CN)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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